molecular formula C16H13N3O2 B2616317 N-methyl-4-oxo-3-phenyl-3,4-dihydro-1-phthalazinecarboxamide CAS No. 320417-94-5

N-methyl-4-oxo-3-phenyl-3,4-dihydro-1-phthalazinecarboxamide

Cat. No.: B2616317
CAS No.: 320417-94-5
M. Wt: 279.299
InChI Key: PBYHZWYQPSZYNO-UHFFFAOYSA-N
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Description

N-methyl-4-oxo-3-phenyl-3,4-dihydro-1-phthalazinecarboxamide is a heterocyclic compound featuring a phthalazine core substituted with a phenyl group at position 3, a methyl group on the carboxamide nitrogen, and a ketone at position 2. The phthalazine scaffold is notable for its rigidity, which can influence binding affinity and metabolic stability in pharmacological contexts.

Properties

IUPAC Name

N-methyl-4-oxo-3-phenylphthalazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2/c1-17-15(20)14-12-9-5-6-10-13(12)16(21)19(18-14)11-7-3-2-4-8-11/h2-10H,1H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBYHZWYQPSZYNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NN(C(=O)C2=CC=CC=C21)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-4-oxo-3-phenyl-3,4-dihydro-1-phthalazinecarboxamide typically involves the reaction of phthalic anhydride with hydrazine to form phthalazine. This intermediate is then reacted with methyl isocyanate and phenylhydrazine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as recrystallization and purification using chromatographic techniques to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

N-methyl-4-oxo-3-phenyl-3,4-dihydro-1-phthalazinecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

N-methyl-4-oxo-3-phenyl-3,4-dihydro-1-phthalazinecarboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-methyl-4-oxo-3-phenyl-3,4-dihydro-1-phthalazinecarboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate various biochemical processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-methyl-4-oxo-3-phenyl-3,4-dihydro-1-phthalazinecarboxamide with structurally related compounds, focusing on substitutions, synthetic methodologies, and inferred properties.

Structural Analogues

Compound Name Core Structure Substituents Molecular Formula Key Data/Properties Source
This compound Phthalazine - 3-Phenyl
- N-methyl carboxamide
- 4-Ketone
C₁₆H₁₃N₃O₂ Not explicitly reported in evidence; inferred rigidity and potential bioactivity. Target Compound
N,N-dimethyl-4-oxo-3-phenyl-3,4-dihydro-1-phthalazinecarboxamide Phthalazine - 3-Phenyl
- N,N-dimethyl carboxamide
- 4-Ketone
C₁₇H₁₅N₃O₂ Limited data; dimethyl substitution may enhance lipophilicity.
N3-(1-(3,5-Dimethyl)adamantyl)-4-oxo-1-pentyl-1,4-dihydro-[1,5]-naphthyridine-3-carboxamide Naphthyridine - Adamantyl (N3)
- Pentyl (N1)
- 4-Ketone
C₂₆H₃₅N₃O₂ 25% yield; LC-MS m/z 422 (MH+); adamantyl group may improve CNS penetration.
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-oxo-3H-phthalazine-1-carboxamide Phthalazine - Thiadiazolyl carboxamide
- Cyclopropyl
- 4-Ketone
C₁₄H₁₁N₅O₂S CAS 763099-55-4; thiadiazole moiety could enhance metabolic stability.

Key Differences and Implications

  • Substituent Effects: The N-methyl carboxamide in the target compound contrasts with the N,N-dimethyl analog (), which may reduce steric hindrance and alter solubility. The thiadiazole substituent () introduces sulfur, which could influence electronic properties and metabolic resistance compared to purely aromatic systems.
  • Synthetic Accessibility: The target compound likely shares synthetic routes with ’s naphthyridine derivatives, where carboxamide formation involves coupling reactions (e.g., via activated esters or carbodiimide-mediated synthesis).
  • Biological Activity :

    • While the adamantyl-naphthyridine analog () was synthesized for antimicrobial testing, the thiadiazolyl-phthalazine () may target enzymes like kinases or proteases due to its heterocyclic thiadiazole group. The target compound’s phenyl and methyl groups could favor π-π stacking or hydrophobic interactions in binding pockets.

Research Findings and Limitations

  • Pharmacological Potential: Structural analogs (e.g., 4-oxo-1,4-dihydroquinoline-3-carboxamides) show antimicrobial activity, suggesting the phthalazine core in the target compound could be similarly bioactive .
  • Data Gaps : Direct experimental data (e.g., IC₅₀, solubility) for the target compound are absent in the provided evidence, necessitating further studies.
  • Computational Insights : Tools like SHELX () could refine crystallographic data to elucidate the target compound’s binding modes, though this is speculative without explicit studies.

Biological Activity

N-methyl-4-oxo-3-phenyl-3,4-dihydro-1-phthalazinecarboxamide (CAS No. 320417-94-5) is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C16H13N3O2
  • Molar Mass : 279.29 g/mol
  • Structure : The compound features a phthalazine ring system, which is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound may inhibit certain biological pathways, leading to various pharmacological effects. Research suggests that it may modulate biochemical processes by:

  • Inhibiting Enzymatic Activity : It has been shown to affect enzymes involved in metabolic pathways.
  • Receptor Interaction : The compound may bind to specific receptors, influencing cellular signaling pathways.

Antimicrobial Properties

Studies have indicated that this compound exhibits antimicrobial activity against various bacterial strains. For example:

Microorganism Activity Reference
Staphylococcus aureusInhibitory
Escherichia coliModerate

Anticancer Activity

Research has explored the compound's potential as an anticancer agent. It has shown promise in inhibiting the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest. Notable findings include:

  • Cell Lines Tested :
    • MCF-7 (breast cancer)
    • HeLa (cervical cancer)
  • Mechanisms Observed :
    • Induction of apoptosis via caspase activation.
    • Cell cycle arrest at the G2/M phase.

Case Studies

Several studies have highlighted the biological efficacy of this compound:

  • Study on Antimicrobial Effects : A recent study evaluated the compound against multi-drug resistant strains of bacteria, demonstrating significant inhibitory effects compared to standard antibiotics .
  • Anticancer Research : In vitro studies showed that treatment with this compound resulted in a dose-dependent decrease in cell viability in cancer cell lines, suggesting its potential as a lead compound for further development .

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

Compound Name Molecular Formula Biological Activity
N,N-dimethyl-4-oxo-3-phenylC17H15N3O2Antimicrobial
3-(4-chlorophenyl)-N,N-dimethylC16H13ClN2O2Anticancer

N-methyl derivatives often exhibit enhanced bioactivity due to their structural modifications that improve binding affinity to biological targets.

Q & A

Q. Q1. What are the critical parameters for optimizing the synthesis of N-methyl-4-oxo-3-phenyl-3,4-dihydro-1-phthalazinecarboxamide?

Methodological Answer: Synthesis optimization requires systematic variation of reaction parameters:

  • Temperature : Reflux conditions (e.g., 80–110°C) are often critical for cyclization and amide bond formation.
  • Stoichiometry : Precise molar ratios of reagents (e.g., phthalazine derivatives and methylamine) minimize side reactions.
  • Reaction Time : Extended durations (8–24 hours) may improve yield but risk decomposition; monitor via TLC or HPLC .
  • Purification : Column chromatography or recrystallization in ethanol/water mixtures enhances purity (>95% by NMR) .

Q. Q2. How can the molecular structure of this compound be rigorously confirmed?

Methodological Answer:

  • X-ray Crystallography : Resolve bond lengths and angles, particularly the dihydrophthalazine ring conformation and methyl group orientation. SHELX software is recommended for refinement .
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR can confirm substituent positions (e.g., phenyl at C3, methyl at N1). 1^1H-15^{15}N HMBC may clarify carboxamide connectivity .
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular formula (e.g., [M+H]+^+ at m/z 307.12) .

Advanced Research Questions

Q. Q3. How can researchers address discrepancies in reported biological activities of structurally similar phthalazinecarboxamides?

Methodological Answer:

  • Orthogonal Assays : Compare activity across multiple assays (e.g., enzyme inhibition vs. cell viability) to rule out assay-specific artifacts.
  • Binding Studies : Use surface plasmon resonance (SPR) or ITC to quantify target affinity, distinguishing direct binding from off-target effects .
  • Structural Analogs : Test derivatives (e.g., varying substituents at N1 or C3-phenyl) to isolate pharmacophore contributions. For example, replacing methyl with ethyl alters lipophilicity and activity .

Q. Q4. What strategies resolve crystallographic challenges for this compound, such as poor crystal quality?

Methodological Answer:

  • Crystallization Screens : Use sparse-matrix screens (e.g., Hampton Research) with varied solvents (DMSO, DMF) and precipitants (PEGs, salts).
  • Data Collection : Synchrotron radiation improves resolution for small, weakly diffracting crystals.
  • Refinement : SHELXL’s twin refinement and HKLF5 format handle twinning or disorder in the phenyl ring .

Q. Q5. How can structure-activity relationship (SAR) studies be designed to improve potency while minimizing toxicity?

Methodological Answer:

  • Functional Group Modifications : Introduce electron-withdrawing groups (e.g., -F, -NO2_2) at the phenyl ring to enhance target binding.
  • Prodrug Design : Mask the carboxamide as an ester to improve bioavailability, with enzymatic cleavage in vivo.
  • Toxicity Screening : Use zebrafish models or primary hepatocyte assays to assess hepatic metabolism and off-target effects early in SAR .

Q. Q6. What analytical methods best characterize stability and solubility under physiological conditions?

Methodological Answer:

  • Stability : Accelerated degradation studies (pH 1–9 buffers, 37°C) with HPLC monitoring identify labile bonds (e.g., oxo-group hydrolysis) .
  • Solubility : Phase-solubility diagrams in PBS or simulated gastric fluid guide formulation (e.g., cyclodextrin inclusion complexes) .

Data Contradiction Analysis

Q. Q7. How should researchers reconcile conflicting reports on anti-inflammatory vs. cytotoxic activity?

Methodological Answer:

  • Dose-Response Curves : Establish EC50_{50} for anti-inflammatory effects (e.g., TNF-α suppression) vs. LC50_{50} in normal cells (e.g., HEK293).
  • Transcriptomics : RNA-seq can differentiate pathways affected at therapeutic vs. toxic doses .
  • Species-Specificity : Test across human and murine models to identify conserved mechanisms .

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